molecular formula C16H16N6O4S B2517368 ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate CAS No. 1396784-36-3

ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2517368
CAS No.: 1396784-36-3
M. Wt: 388.4
InChI Key: XTAZYMWCRADDFA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, a tetrazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target and how long it remains active in the body .

Result of Action

Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the tetrazole ring and the ester group. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(2-(4-chlorophenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate
  • Ethyl 2-(2-(2-(4-hydroxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate

Uniqueness

Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. This compound’s specific combination of functional groups and rings makes it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-methoxyphenyl)tetrazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-3-26-13(23)8-10-9-27-16(17-10)18-15(24)14-19-21-22(20-14)11-4-6-12(25-2)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAZYMWCRADDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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